Bienvenue dans la boutique en ligne BenchChem!

Magnesium citrate dibasic, anhydrous(Magnesium content = 10.8-11.8%)

Solubility Gastrointestinal simulation Bioaccessibility

Magnesium citrate dibasic (MgHC6H5O7, CAS 144-23-0), also known as magnesium hydrogen citrate, is a 1:1 magnesium salt of citric acid with the molecular formula C₆H₆MgO₇ and a molecular weight of 214.41 g/mol. The anhydrous form is a white crystalline powder widely employed as a bioavailable magnesium source in dietary supplements, as a saline osmotic laxative in pharmaceuticals, and as an acidity regulator (E345) in food and beverage applications.

Molecular Formula C6H8MgO7
Molecular Weight 216.43 g/mol
CAS No. 144-23-0
Cat. No. B086527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium citrate dibasic, anhydrous(Magnesium content = 10.8-11.8%)
CAS144-23-0
Synonymsmagnesium citrate
Mg citrate
Molecular FormulaC6H8MgO7
Molecular Weight216.43 g/mol
Structural Identifiers
SMILESC(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2]
InChIInChI=1S/C6H8O7.Mg/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);
InChIKeyROYPGAQNKYWYDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
Very soluble in water;  freely soluble in ethanol;  soluble in ether
In water, 3.83X10+5 mg/L at 25 °C
Solubility in water: 54.0% w/w at 10 °C;  59.2% at 20 °C;  64.3% at 30 °C;  68.6% at 40 °C;  70.9% at 50 °C;  73.5% at 60 °C;  76.2% at 70 °C;  78.8% at 80 °C;  81.4% at 90 °C;  84.0% at 100 °C
Very soluble in ethanol;  soluble in ether, ethyl acetate;  insoluble in benzene, chloroform
592.0 mg/mL
Solubility in water, g/100ml at 20 °C: 59
Very soluble in water, slightly soluble in ether
Freely soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium Citrate Dibasic Anhydrous (CAS 144-23-0): Product-Specific Evidence Guide for Scientific Procurement


Magnesium citrate dibasic (MgHC6H5O7, CAS 144-23-0), also known as magnesium hydrogen citrate, is a 1:1 magnesium salt of citric acid with the molecular formula C₆H₆MgO₇ and a molecular weight of 214.41 g/mol [1]. The anhydrous form is a white crystalline powder widely employed as a bioavailable magnesium source in dietary supplements, as a saline osmotic laxative in pharmaceuticals, and as an acidity regulator (E345) in food and beverage applications [1]. This product specification denotes an anhydrous grade with a controlled magnesium content of 10.8–11.8% and a purity ≥97% by titration assay , parameters that critically influence dose uniformity, formulation stability, and procurement decisions in regulated markets.

Why Generic Magnesium Salts Cannot Substitute Magnesium Citrate Dibasic Anhydrous in Scientific and Industrial Applications


Magnesium salts are not interchangeable despite sharing the same cation. A systematic review of 433 studies concluded that organic magnesium forms are significantly more bioavailable than inorganic forms, and that the percentage of absorption is dose-dependent and salt-specific [1]. Magnesium citrate dibasic occupies a distinct performance niche: it provides a buffered acidic pH in solution (∼4.8) that is absent in alkaline forms such as magnesium oxide or trimagnesium citrate ; it exhibits water solubility intermediate between the poorly soluble oxide and the freely soluble tribasic citrate, enabling controlled release ; and it uniquely avoids intestinal reprecipitation—a phenomenon that limits the bioaccessibility of magnesium oxide [2]. These physicochemical and pharmacokinetic differences mean that selecting a generic “magnesium salt” without specifying the dibasic anhydrous form risks formulation failure, off-spec dissolution profiles, and unpredictable bioavailability.

Quantitative Differentiation Evidence for Magnesium Citrate Dibasic Anhydrous (CAS 144-23-0) vs. Comparator Magnesium Salts


Superior In Vitro Solubility of Magnesium Citrate Dibasic vs. Magnesium Oxide Across the Full Range of Gastric Acid Secretion

In a direct head-to-head comparison, magnesium citrate demonstrated 55% solubility in pure water, while magnesium oxide was virtually insoluble (0%). Under simulated peak gastric acid secretion (24.2 mEq HCl/300 mL), magnesium oxide reached only 43% solubility, whereas magnesium citrate remained substantially more soluble across all acid secretory states tested [1]. This solubility advantage is independent of gastric pH, ensuring consistent dissolution even in achlorhydric patients.

Solubility Gastrointestinal simulation Bioaccessibility

Quantified Superiority of In Vivo Magnesium Bioavailability: Citrate Dibasic vs. Oxide by Urinary Excretion

The Lindberg et al. clinical study reported that the acute urinary magnesium increment following a 25 mmol oral magnesium citrate load was 0.22 mg/mg creatinine over 4 hours, compared to only 0.006 mg/mg creatinine for magnesium oxide (p<0.05) [1]. A 2017 randomized crossover trial confirmed this advantage: the adjusted mean difference in 24-hour urinary magnesium excretion (Ae₀₋₂₄ₕ) between magnesium citrate and magnesium oxide was 0.565 mmol (95% CI: 0.212–0.918 mmol, p=0.0034) [2]. A third double-blind study found that supplementation with organic Mg forms (citrate and amino-acid chelate) produced significantly higher 24-hour urinary Mg excretion than MgO after 60 days (P=0.033) [3]. These three independent studies consistently establish that the dibasic citrate form delivers approximately 2- to 36-fold greater bioavailable magnesium than the oxide comparator.

Bioavailability Urinary magnesium excretion Crossover trial

Acidic pH Profile of Magnesium Citrate Dibasic Solutions Enables Buffering and Compatibility with pH-Sensitive Formulations

Magnesium citrate dibasic solutions exhibit a concentration-dependent acidic pH: 4.79 at 1 mM, decreasing to 3.79 at 1000 mM . This arises from the partial neutralization of citric acid, leaving one carboxylic acid group protonated, and provides buffering capacity in the pH 3.0–6.0 range—a property exploited in food, beverage, and pharmaceutical formulations [1]. In contrast, magnesium oxide generates a strongly alkaline solution (pH ~10), while trimagnesium citrate solutions range from pH 6.5 to 8.5 and are mildly alkaline [2]. The acidic character of the dibasic salt makes it uniquely suitable for acid-compatible matrices where alkaline excipients would degrade acid-labile active ingredients or cause undesirable flavor profiles.

pH Buffering capacity Formulation compatibility

Prevention of Intestinal Reprecipitation: A Unique Differentiator of Magnesium Citrate Dibasic Over Magnesium Oxide

When filtrates from the solubility studies of magnesium citrate and magnesium oxide were titrated to pH 6 and 7—simulating pancreatic bicarbonate secretion in the duodenum—magnesium citrate remained in solution without reprecipitation, whereas magnesium oxide did not form a soluble complex [1]. Furthermore, approximately 65% of the magnesium citrate was present as a soluble magnesium citrate complex, while no such complexation occurred in the magnesium oxide system [1]. This demonstrates that magnesium citrate maintains solubility throughout the entire gastrointestinal transit, avoiding the precipitation that limits the bioaccessibility of the oxide form.

Reprecipitation Intestinal solubility Bioaccessibility

Rapid Laxative Onset Time of Magnesium Citrate Dibasic for Bowel Preparation Protocols

Clinical pharmacology references consistently report that magnesium citrate produces a bowel movement within 0.5 to 3 hours following oral administration [1][2]. This onset is comparable to or faster than magnesium hydroxide (0.5–6 hours) and aligns with the osmotic mechanism of action that draws water into the intestinal lumen. The citrate form is the preferred agent for pre-surgical and pre-colonoscopic bowel cleansing precisely because of this predictable and relatively rapid pharmacodynamic profile [1].

Laxative onset Bowel preparation Osmotic laxative

Controlled Elemental Magnesium Content (10.8–11.8%) and High Purity (≥97%) Ensure Dose Uniformity vs. Variable Hydration States of Tribasic Citrate

This product lot is certified with a magnesium content of 10.8–11.8% by weight and purity ≥97% by titration assay . In contrast, trimagnesium citrate (tribasic) is commercially available in multiple hydration states with widely differing magnesium content: the anhydrous form contains ~16% Mg, while the nonahydrate contains ~12% Mg . This hydration-state variability introduces significant risk of dosing error in formulations unless each lot is independently assayed. The tightly controlled specification of the dibasic anhydrous form simplifies quality-by-design approaches in regulated manufacturing.

Elemental magnesium content Purity Dose uniformity

High-Value Application Scenarios for Magnesium Citrate Dibasic Anhydrous (CAS 144-23-0) Supported by Quantitative Evidence


Dietary Supplement Formulations Targeting High Bioavailability and Low-Dose Magnesium Delivery

The 2- to 36-fold bioavailability advantage of magnesium citrate over magnesium oxide, demonstrated across three independent clinical studies [1][2][3], enables formulators to deliver equivalent systemic magnesium at a fraction of the elemental dose required for oxide-based products. The controlled 10.8–11.8% Mg content simplifies label claim calculations, while the acidic pH profile (4.79 at 1 mM) supports compatibility with effervescent and acid-stable delivery formats.

Pre-Surgical and Colonoscopic Bowel Preparation Formulations

Magnesium citrate dibasic produces a reliable bowel movement within 0.5–3 hours [4][5], and its osmotic mechanism—combined with the absence of intestinal reprecipitation [1]—ensures complete bowel evacuation. The dibasic form's solubility in dilute acid makes it suitable for liquid concentrate and powder-for-solution formats used in hospital pharmacy protocols.

Food and Beverage Fortification Requiring Acidic pH Compatibility and Buffering

The buffering capacity of magnesium citrate dibasic across pH 3.0–6.0 [6] makes it the magnesium source of choice for acidified beverages, fruit juices, and fortified sports drinks. Unlike alkaline magnesium oxide (pH ~10) or neutral-to-alkaline trimagnesium citrate (pH 6.5–8.5) [7], the dibasic form does not raise product pH, preserving flavor stability and microbial safety in low-pH food matrices.

Pharmaceutical Excipient and API for Acid-Labile Drug Formulations

The acidic character and solubility profile of magnesium citrate dibasic, particularly its solubility in dilute acids and lack of reprecipitation at intestinal pH [1], position it as a compatible magnesium source in formulations containing acid-labile active pharmaceutical ingredients. The narrow magnesium content specification (10.8–11.8%) and high purity (≥97%) support quality-by-design manufacturing under ICH Q8 guidelines.

Quote Request

Request a Quote for Magnesium citrate dibasic, anhydrous(Magnesium content = 10.8-11.8%)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.